N1,4-Dimethylbenzene-1,2-diamine
Description
Contextual Significance within Aromatic Diamine Chemistry
Aromatic diamines are a cornerstone of modern industrial and research chemistry, valued as precursors to a wide array of materials, including polymers, dyes, and pharmaceuticals. The chemical behavior of any aromatic diamine is profoundly influenced by the number, nature, and position of its substituent groups. The significance of N1,4-Dimethylbenzene-1,2-diamine is best understood by comparing it to its isomers, where subtle structural changes lead to vastly different properties and applications.
For instance, unlike its symmetric isomer 4,5-dimethyl-1,2-phenylenediamine, which has two primary amine groups, this compound is asymmetric, possessing one primary and one secondary amine. nih.gov This structural nuance allows for selective chemical reactions, where one amine group can be modified while leaving the other intact, a valuable attribute in multi-step synthesis. Furthermore, its structure contrasts with N¹,N¹-dimethylbenzene-1,4-diamine, a well-known precursor to the stable radical cation Wurster's Red. wikipedia.org The different placement of the amine and methyl groups in this compound alters its electronic and redox properties, steering its reactivity away from that of its more famous relative. This unique combination of features positions this compound as a specialized building block for creating targeted molecular structures, such as specific ligands for metal complexes or monomers for advanced polymers. nih.gov
Table 2: Comparison of this compound with Related Isomers
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| This compound | 39513-19-4 | Asymmetric; one primary amine, one secondary amine; one methyl on ring, one on nitrogen. chemscene.com |
| 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | Symmetric; two primary amines; both methyl groups on the ring. nih.gov |
| N1,N2-Dimethylbenzene-1,2-diamine | 3213-79-4 | Symmetric; two secondary amines; both methyl groups on the nitrogens. chemicalbook.comsigmaaldrich.com |
| N1,N1-Dimethylbenzene-1,4-diamine | 99-98-9 | Symmetric; one primary amine, one tertiary amine; both methyl groups on one nitrogen. wikipedia.orgmatrix-fine-chemicals.com |
Historical Development of Related Benzene (B151609) Diamine Derivatives in Academia
The scientific exploration of benzene diamine derivatives is rooted in the late 19th century, with foundational studies that unveiled their rich chemical potential. A pivotal moment in this history was the work of German chemist Casmir Wurster, who discovered that certain phenylenediamines, such as the tetramethyl- and dimethyl-p-phenylenediamines, could undergo facile oxidation to form intensely colored and remarkably stable radical cations. wikipedia.org This discovery of what became known as "Wurster's Red" and "Wurster's Blue" not only provided a deep insight into molecular redox properties but also catalyzed a broad academic inquiry into how substituents on the benzene ring and amine groups influence these electronic transformations. wikipedia.org
This initial research established a fundamental principle: the structure of a benzene diamine derivative dictates its function. It spurred generations of chemists to synthesize and characterize a wide variety of isomers to map out these structure-activity relationships. In parallel, the development of powerful synthetic methodologies in organic chemistry, such as the Birch reduction developed by Arthur Birch in the 1940s for the partial reduction of aromatic rings, provided new tools to create novel derivatives. wikipedia.org The systematic study of specific isomers like this compound is a direct continuation of this historical trajectory, driven by the academic pursuit of understanding and controlling molecular properties through precise structural design.
Scope and Research Trajectory for this compound
The primary role of this compound in chemical research is that of a specialized intermediate in organic synthesis. Its value is derived from its unique structural arrangement, which offers pathways for creating complex molecules that may not be easily accessible from its more common isomers.
The research trajectory for this compound is focused on leveraging its distinct features:
Selective Synthesis: The differential reactivity of its primary and secondary amine groups is a key area of investigation. This allows for regioselective reactions, providing a route to dissymmetric molecules where different functional groups can be attached to each nitrogen atom.
Coordination Chemistry: Aromatic diamines are widely used as ligands that bind to metal ions to form coordination complexes. These complexes are instrumental in catalysis and materials science. nih.gov The specific steric and electronic profile of this compound makes it a candidate for developing new ligands that can fine-tune the catalytic activity or physical properties of metal centers.
Polymer Science: Diamines are essential monomers for the production of high-performance polymers like polyamides and polyimides. The inclusion of this compound into a polymer backbone could be explored as a means to introduce specific properties, such as altered thermal stability, solubility, or mechanical strength, due to its asymmetric nature and the presence of the methyl substituents.
Typical synthetic routes to related diamines involve the chemical reduction of nitroaniline precursors, for example, using reagents like iron powder or catalytic hydrogenation with palladium on carbon. chemicalbook.comchemicalbook.com Future research may focus on optimizing similar synthetic pathways for this compound to improve yield and purity, thereby facilitating its broader application in these specialized research areas.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,4-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDAKOKYPOJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N1,4 Dimethylbenzene 1,2 Diamine and Its Derivatives
Established Synthetic Routes for Ortho-Phenylenediamines
Traditional methods for the synthesis of ortho-phenylenediamines often serve as the foundation for producing more complex derivatives like N1,4-Dimethylbenzene-1,2-diamine. These routes typically involve the formation of the diamine core, which can then be further modified.
A cornerstone in the synthesis of aromatic amines is the reduction of a nitro group. wikipedia.org For ortho-phenylenediamines, this typically involves the reduction of an ortho-nitroaniline precursor. In the context of this compound, a plausible precursor would be N-methyl-4-methyl-2-nitroaniline. A variety of reducing agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies. wikipedia.orgunimi.it
Commonly used methods include:
Metal-Acid Systems: The Béchamp reduction, using iron filings in an acidic medium like acetic acid or hydrochloric acid, is a classic method for converting nitroaromatics to anilines. unimi.itsciencemadness.org
Tin(II) Chloride: Stannous chloride is an effective reagent for the reduction of nitroarenes to amines, particularly in laboratory-scale syntheses. mdpi.com
Zinc Dust: In an alkaline solution, zinc dust can be used to reduce ortho-nitroaniline to ortho-phenylenediamine, with the reaction mixture changing from a deep red to nearly colorless upon completion. orgsyn.org
The choice of reducing agent can be critical to avoid side reactions and ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.
Table 1: Comparison of Common Reagents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Iron/Acid (Béchamp) | Fe, HCl/AcOH, Reflux | Inexpensive, widely used industrially. unimi.it | Requires stoichiometric amounts of metal, can be harsh. |
| Tin(II) Chloride (SnCl₂) | SnCl₂, EtOH, Reflux | Good yields, effective for many substrates. mdpi.com | Generates tin-based waste products. |
| Zinc Dust | Zn, NaOH/EtOH, Reflux | Effective, visual indication of reaction completion. orgsyn.org | Stoichiometric metal use, can sometimes lead to hydrazine (B178648) formation. wikipedia.org |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Aqueous solution | Mild conditions, can be selective. unimi.it | Often requires phase-transfer catalyst for organic substrates. |
Direct alkylation of a pre-formed aromatic diamine is another viable synthetic route. For the target molecule, this would involve the selective mono-N-methylation of 4-methylbenzene-1,2-diamine. The primary challenge in this approach is controlling the degree of alkylation, as the initial product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines.
Recent advances have focused on developing catalytic systems that allow for selective mono-N-alkylation. For instance, iridium-based catalysts with specific phosphorus/nitrogen ligands have shown high efficiency in the reaction of arylamines with alcohols, which act as alkylating agents via a "borrowing hydrogen" mechanism. researchgate.net This type of methodology could be adapted for the selective methylation of 4-methylbenzene-1,2-diamine.
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups to amines. unimi.it This process involves reacting the nitro-precursor with hydrogen gas in the presence of a metal catalyst.
Key aspects of this method include:
Catalysts: Common catalysts for this transformation include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgsciencemadness.org The choice of catalyst can influence the reaction's selectivity and rate. For example, Pd/C is often used for its high activity and selectivity. chemicalbook.com
Reaction Conditions: Hydrogenation is typically carried out in a solvent such as ethanol (B145695) at room temperature or slightly elevated temperatures and pressures. sciencemadness.orgchemicalbook.com
This method is often preferred on an industrial scale due to the high yields, cleaner reaction profiles, and the ability to recycle the catalyst. unimi.it
Table 2: Catalysts for Hydrogenation of Nitroaromatic Precursors
| Catalyst | Typical Solvent | Temperature | Pressure | Key Features |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ethanol, Methanol | Room Temperature | 1 atm (H₂ balloon) - high pressure | Highly active and selective, can be recycled. chemicalbook.comorganic-chemistry.org |
| Raney Nickel | Ethanol | Room to moderate temp. | ~6 kg/cm² | Cost-effective, widely used industrially. sciencemadness.org |
| Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | Room Temperature | 1-3 atm H₂ | Effective for a wide range of substrates. wikipedia.org |
Advanced Synthetic Approaches and Reaction Conditions
Modern synthetic chemistry aims to develop methods that are not only efficient but also highly selective and environmentally benign.
While this compound itself is not chiral, the principles of stereoselective synthesis become crucial when preparing its chiral derivatives, which may have applications in asymmetric catalysis or as chiral ligands. nih.gov
Regioselectivity is of paramount importance in the synthesis of this compound to ensure the correct arrangement of the methyl groups. For instance, in a nitro-reduction route starting from a substituted nitrobenzene, the initial nitration step must be regioselective to place the nitro group ortho to an amino or protected amino group and meta to the ring's methyl group. Similarly, during the N-alkylation of 4-methylbenzene-1,2-diamine, regioselectivity is required to methylate the desired nitrogen atom. The inherent electronic and steric differences between the two amino groups can often be exploited to achieve this. acgpubs.org
Recent developments include a conceptually new approach for synthesizing ortho-phenylenediamines from nitrobenzenes and amines under blue light irradiation. bohrium.commanchester.ac.uk This method involves a series of reactions including N-insertion and electrocyclic ring expansion/contraction, offering an alternative retrosynthetic logic that can provide access to challenging poly-substituted aromatic derivatives with high regioselectivity. bohrium.com
Applying green chemistry principles to the synthesis of fine chemicals is a major focus of current research. For a molecule like this compound, this can involve several strategies:
Use of Greener Solvents: Water has been shown to be an effective medium for reactions involving ortho-phenylenediamines, such as the synthesis of benzimidazoles. rsc.org Using water instead of volatile organic solvents reduces environmental impact and can sometimes enhance reaction rates and selectivity. rsc.org
Catalytic Processes: As mentioned, catalytic hydrogenation is a greener alternative to stoichiometric reducing agents like metal-acid systems, as it produces less waste. unimi.itorganic-chemistry.org
Energy Efficiency: Photochemical methods, such as the blue light-mediated synthesis of ortho-phenylenediamines, can often be performed at room temperature, reducing the energy consumption compared to reactions requiring high temperatures. manchester.ac.uk
Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. This includes addition reactions and catalytic cycles that minimize the formation of byproducts.
Table 3: Application of Green Chemistry Principles
| Principle | Application in Synthesis | Example |
|---|---|---|
| Safer Solvents | Replacing volatile organic solvents with water. | Synthesis of benzimidazoles from o-phenylenediamine (B120857) in water. rsc.org |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. | Catalytic hydrogenation with Pd/C for nitro group reduction. organic-chemistry.org |
| Energy Efficiency | Using ambient temperature and pressure conditions. | Visible-light mediated synthesis of ortho-phenylenediamines. bohrium.commanchester.ac.uk |
| Waste Prevention | Choosing reactions that produce minimal waste. | Catalytic routes that avoid heavy metal waste from older reduction methods. unimi.it |
Novel Catalytic Systems in Diamine Synthesis
The synthesis of vicinal diamines, including derivatives of this compound, has been a significant area of research due to their importance as building blocks in pharmaceuticals and as ligands in catalysis. rsc.org Modern synthetic methods are increasingly reliant on novel catalytic systems that offer high efficiency, selectivity, and milder reaction conditions.
One prominent area of development is the use of transition metal catalysis. For instance, nickel-catalyzed three-component 1,2-carboamination of alkenyl amines has emerged as a versatile method for producing 1,3- and 1,4-diamines. acs.org This reaction proceeds efficiently with free primary and secondary amines, avoiding the need for protecting groups, and is effective with a wide range of aryl and alkenylboronic ester nucleophiles. acs.org A key to this transformation is the fine-tuning of the leaving group on the N-O electrophile, enabling the reaction to occur at room temperature with high regioselectivity. acs.org Kinetic studies of this system suggest that the coordination of the alkene to the nickel catalyst is the rate-limiting step. acs.org
Another innovative approach involves the design and application of 1,3-diamine-derived organocatalysts. These catalysts, when used in conjunction with acids, have proven highly effective in promoting asymmetric Mannich reactions of ketones. nih.govacs.org The resulting Mannich products are obtained with high enantioselectivities under mild conditions. nih.govacs.org Detailed analyses indicate a cooperative mechanism where the primary and tertiary amine groups of the 1,3-diamine catalyst work in concert. nih.govacs.org This bifunctional nature allows for the activation of both the nucleophile (ketone) and the electrophile (imine), leading to highly controlled bond formation. youtube.com
The asymmetric synthesis of 1,2-diamines is of particular interest, and various catalytic strategies have been developed to achieve this. rsc.org These methods include reactions that form C-N bonds and those that proceed via C-H amination. rsc.org Desymmetrization reactions of meso-diamines also represent a viable catalytic route. rsc.org The development of these catalytic systems is crucial for accessing chiral diamines, which are valuable in the synthesis of biologically active molecules and as chiral ligands for other asymmetric transformations. rsc.org
Table 1: Comparison of Novel Catalytic Systems in Diamine Synthesis
| Catalytic System | Key Features | Typical Substrates | Reaction Conditions | Selectivity |
|---|---|---|---|---|
| Nickel Catalysis | Uses free primary/secondary amines, no protecting group needed. acs.org | Alkenyl amines, aryl/alkenylboronic esters. acs.org | Room temperature. acs.org | High regioselectivity. acs.org |
| 1,3-Diamine Organocatalysis | Cooperative action of primary and tertiary amines. nih.govacs.org | Ketones, imines. nih.govacs.org | Mild conditions. nih.govacs.org | High enantioselectivity. nih.govacs.org |
| Asymmetric Catalysis | Formation of C-N bonds, C-H amination, desymmetrization. rsc.org | Varies depending on specific method. | Varies. | High enantioselectivity. rsc.org |
Industrial Scale-Up Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production of diamines like this compound and its isomers presents a unique set of challenges. Process optimization is critical to ensure safety, cost-effectiveness, and high yield on a large scale. A case study in the industrial synthesis of N,N-Dimethyl para phenylene diamine dihydrochloride (B599025) (NNPPDA), an isomer of the target compound, highlights several key considerations. rasayanjournal.co.in
A significant challenge in scaling up is maintaining reaction efficiency and yield. One developed route for NNPPDA involves the reaction of N,N-Dimethyl amine HCl with 4-Chloro Nitrobenzene in a DMF/NaHCO3 system, followed by Raney nickel reduction. rasayanjournal.co.inresearchgate.net To overcome the limitations of earlier methods, which suffered from low yields and the use of hazardous reagents like pyridine, a high-pressure approach was developed. rasayanjournal.co.in
Conducting the initial SN2Ar reaction under high pressure (around 20-25 kg/cm ²) and elevated temperature (120°C) significantly improves the reaction rate and prevents the loss of volatile reactants like N,N-dimethyl amine. rasayanjournal.co.in This optimization, based on collision theory, allows for a more efficient process with a shorter reaction time. The subsequent reduction of the nitro group is typically achieved using catalysts like Raney nickel or palladium on carbon (Pd/C) with hydrogen gas. rasayanjournal.co.inchemicalbook.com On a large scale, the handling of flammable hydrogen gas and pyrophoric catalysts requires specialized equipment and stringent safety protocols.
Process optimization also involves the choice of solvents and reagents to minimize waste and cost. The use of a recyclable solvent and an efficient catalyst that can be easily separated from the product stream is crucial for a sustainable industrial process. nih.gov For example, in the synthesis of a terpene-derived diamine, a flow reactor was employed to overcome the limitations of batch processing for photochemical reactions, allowing for multigram scale production. nih.gov This demonstrates the importance of reactor design in process scale-up.
Table 2: Process Parameters for Industrial Diamine Synthesis
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |
|---|---|---|---|
| Pressure | Atmospheric | High Pressure (e.g., 25 kg/cm²). rasayanjournal.co.in | Prevents loss of volatile reactants, increases reaction rate. rasayanjournal.co.in |
| Temperature | Room Temperature to Reflux | Optimized for rate and safety (e.g., 120°C). rasayanjournal.co.in | Balancing reaction kinetics with safety and side-product formation. |
| Catalyst | Various (e.g., Pd/C, Raney Ni). rasayanjournal.co.inchemicalbook.com | Robust, recyclable catalyst. | Catalyst separation, handling of pyrophoric materials, cost. |
| Solvent | Various organic solvents. | Recyclable, low-toxicity solvents (e.g., EtOAc, DMF). rasayanjournal.co.innih.gov | Solvent recovery, waste minimization, environmental impact. |
| Reactor Type | Round-bottom flask. | Pressure reactor, flow reactor. rasayanjournal.co.innih.gov | Efficient mixing, heat transfer, and handling of hazardous materials. |
Chemical Reactivity and Transformation Pathways of N1,4 Dimethylbenzene 1,2 Diamine
Oxidative Transformations and Redox Chemistry
The presence of two electron-donating amino groups makes the aromatic ring of N1,4-Dimethylbenzene-1,2-diamine susceptible to oxidation. This reactivity is a hallmark of phenylenediamines, which have long been studied for their redox properties. wikipedia.org
Formation of Quinoidal Structures and Radical Cations
This compound can undergo oxidation to yield the corresponding quinone derivatives. This transformation involves the loss of electrons and protons from the diamine, leading to the formation of a conjugated dicarbonyl system. Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be employed to effect this change.
While specific studies on the radical cation of this compound are not extensively detailed in the provided results, the behavior of structurally similar phenylenediamines provides a strong precedent. For instance, the closely related N,N-Dimethyl-p-phenylenediamine is readily oxidized to a stable, deeply colored radical cation known as Wurster's Red. wikipedia.org This suggests that this compound likely forms a transient radical cation intermediate upon one-electron oxidation, which can then be further oxidized to the quinoidal state. The historical work of Casmir Wurster on tetramethylphenylenediamine laid the foundation for understanding these easy oxidation processes in phenylenediamines. wikipedia.org
Electrochemical Properties and Applications
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of this compound is also defined by substitution reactions at both the aromatic ring and the amine functional groups.
Aromatic Substitution Mechanisms
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amino groups and the methyl group. The compound can participate in reactions such as halogenation, nitration, and sulfonation. The general mechanism for these reactions involves the attack of a strong electrophile on the electron-rich benzene ring to form a positively charged resonance-stabilized intermediate, known as a benzenonium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. libretexts.org
The regioselectivity of these substitutions is directed by the existing substituents. Both the primary amine (-NH2) and the N-methylamino (-NHCH3) groups are powerful ortho-, para-directors. The C4-methyl group is also an ortho-, para-director. Therefore, incoming electrophiles are directed to the positions ortho and para relative to these activating groups. The precise location of substitution will be influenced by the steric hindrance and the relative activating strength of the groups.
Table 1: Reagents for Electrophilic Aromatic Substitution
| Reaction Type | Typical Electrophilic Reagents |
| Halogenation | Bromine (Br₂) |
| Nitration | Nitric Acid (HNO₃) with Sulfuric Acid (H₂SO₄) |
| Sulfonation | Sulfuric Acid (H₂SO₄) |
This table is based on information for general electrophilic aromatic substitution on activated rings and specific mention for this compound class. masterorganicchemistry.com
Functionalization of Amine Centers
The nitrogen atoms of the diamine moiety in this compound are nucleophilic and can be readily functionalized. These reactions typically involve the attack of the lone pair of electrons on the nitrogen atom at an electrophilic center.
One of the most significant reactions involving the amine centers is the formation of Schiff bases through condensation with aldehydes and ketones. researchgate.net This involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine (C=N) bond. The primary amine (-NH2) is generally more reactive in these condensations than the secondary N-methylamine (-NHCH3) due to reduced steric hindrance. Other functionalization reactions can include acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides.
Cyclization and Condensation Reactions
The 1,2-disposition of the amino groups in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization and condensation reactions.
A prominent example is the synthesis of quinoxalines. Quinoxalines are an important class of heterocyclic compounds with diverse biological activities. sid.ir The classical and most common method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. sid.irnih.govencyclopedia.pub This reaction proceeds via a double condensation, forming a stable, aromatic pyrazine (B50134) ring fused to the benzene ring. Various catalysts can be employed to facilitate this transformation under mild conditions, often adhering to the principles of green chemistry. sid.irnih.gov
Table 2: Catalytic Systems for Quinoxaline (B1680401) Synthesis from 1,2-Diamines and 1,2-Diketones
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | Room Temp. | 5 min | 98 | sid.ir |
| HCTU | DMF | Room Temp. | 15 min | 92 | acgpubs.org |
| Alumina-supported CuH₂PMo₁₁VO₄₀ | Toluene | Room Temp. | 30 min | 92 | nih.gov |
| Zinc triflate (Zn(OTf)₂) | CH₃CN | Room Temp. | Not specified | 85-91 | encyclopedia.pub |
| Iodine (I₂) | DMSO | Room Temp. | 12 h | 80-90 | encyclopedia.pub |
This table presents data for the general reaction between o-phenylenediamines and 1,2-dicarbonyls, which is directly applicable to this compound.
Furthermore, condensation with other carbonyl-containing compounds, such as phthalaldehyde, can lead to the formation of more complex fused heterocyclic systems. For instance, the related 4,5-dimethyl-1,2-phenylenediamine reacts with phthalaldehyde in the presence of Ni(II) complexes to form a diisoindoloquinoxaline derivative. researchgate.net This highlights the versatility of 1,2-diamines in constructing intricate molecular architectures.
Formation of Heterocyclic Scaffolds (e.g., Benzimidazoles, Phenazines)
The spatial arrangement of the two amino groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. This process involves the reaction of the diamine with a bifunctional electrophile, leading to the formation of a new ring fused to the benzene core.
Benzimidazoles: One of the most common applications of o-phenylenediamines is the synthesis of benzimidazoles. This can be achieved by reacting this compound with various carbonyl compounds. For instance, reaction with aldehydes or carboxylic acids (or their derivatives) typically yields 2-substituted benzimidazoles. The reaction with an aldehyde, for example, proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization. nih.gov The presence of the N1-methyl group in the target compound results in the formation of a 1,7-dimethyl-substituted benzimidazole (B57391) framework. Studies on related diamines, such as 4,5-dimethylbenzene-1,2-diamine, have shown successful cyclocondensation to form corresponding benzimidazoles, indicating this is a reliable transformation pathway. nih.gov
Phenazines: Phenazine (B1670421) structures can be synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as 1,2-diketones. jlu.edu.cnresearchgate.net In this reaction, both amino groups of this compound react with the two carbonyl groups of the diketone to form a dihydrophenazine, which can then be oxidized to the aromatic phenazine. The methyl group at the C4 position of the diamine would be incorporated into the final phenazine structure. It is generally accepted that in protic solvents, 1,2-diamines react with 1,2-diketones to form compounds containing the pyrazine ring, which is central to the phenazine scaffold. jlu.edu.cn
Interactive Table: Heterocycle Formation from o-Phenylenediamines Select a reactant to see the resulting heterocyclic scaffold.
| Reactant Class | Resulting Heterocycle |
| Aldehydes / Carboxylic Acids | Benzimidazole |
| 1,2-Diketones | Phenazine |
| Carbon Disulfide | Benzimidazole-2-thione |
Polymerization Reactions and Material Precursors
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers. This compound, with its two reactive amine functionalities, can serve as a precursor for various polymeric materials.
The amine groups can react with difunctional acyl chlorides or dianhydrides to form polyamides and polyimides, respectively. These polymers are often noted for their excellent thermal stability and mechanical properties. koreascience.kr For example, the synthesis of aromatic polyimides is typically achieved through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide. koreascience.kr
Furthermore, oxidative polymerization of phenylenediamines can lead to the formation of conducting polymers. The polymerization of p-phenylenediamine, for instance, yields a polyaniline-like structure. researchgate.net While the ortho-arrangement in this compound would lead to a different polymer architecture, likely involving phenazine-like linkages, it highlights the potential of this class of compounds as monomers for functional organic materials. The resulting polymers can be used in applications such as separation columns for chromatography or as hardeners in epoxy resins. mdpi.com
Metal Complexation and Coordination Chemistry
The two adjacent nitrogen atoms of this compound make it an excellent chelating ligand in coordination chemistry. It can coordinate to a single metal center to form a stable five-membered ring, a common feature for bidentate ligands like ethane-1,2-diamine. quizlet.comnih.gov
Ligand Properties in Transition Metal Complexes
This compound functions as a bidentate ligand, donating its two lone pairs of electrons from the nitrogen atoms to a transition metal ion. This chelation results in a thermodynamically stable metal complex, often referred to as the "chelate effect," which describes the enhanced stability of complexes containing multidentate ligands compared to those with analogous monodentate ligands. quizlet.com
The electronic properties of the benzene ring and the steric bulk of the methyl substituents can influence the properties of the resulting metal complex. The N1-methyl group can introduce steric hindrance that may affect the coordination geometry and the accessibility of the metal center. The C4-methyl group, an electron-donating group, can subtly modify the electron density on the nitrogen atoms, thereby influencing the ligand's donor strength and the stability of the metal-ligand bond. The coordination behavior is often studied by reacting the diamine with various transition metal salts, such as those of copper(II), cobalt(II), or zinc(II), in a suitable solvent. nih.gov
Structural Elucidation of Metal-Diamine Complexes
For transition metal complexes with bidentate amine ligands like this one, common geometries include octahedral or square planar, depending on the metal ion and other coordinating ligands. nih.govnih.gov For example, a metal ion like Cr(III) could form an octahedral complex, [Cr(L)₂(X)₂]ⁿ⁺, where 'L' is the this compound ligand and 'X' represents other monodentate ligands. nih.gov
Spectroscopic methods are also crucial for characterization.
Infrared (IR) Spectroscopy can confirm the coordination of the amine groups to the metal, often observed as a shift in the N-H stretching frequencies.
UV-Visible Spectroscopy is used to study the d-d electronic transitions within the metal center, providing insight into the coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy helps to elucidate the structure of the complex in solution.
Table: Common Techniques for Characterizing Metal-Diamine Complexes
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. nih.govynu.edu.cn |
| IR Spectroscopy | Confirmation of ligand coordination to the metal center. |
| UV-Visible Spectroscopy | Electronic transitions (d-d bands), coordination environment. |
| NMR Spectroscopy | Structure in solution, ligand conformation. |
Advanced Spectroscopic and Structural Characterization of N1,4 Dimethylbenzene 1,2 Diamine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For N1,4-Dimethylbenzene-1,2-diamine, NMR studies are crucial for confirming the substitution pattern on the benzene (B151609) ring and the nature of the methyl groups.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the amino and methyl substituents. These protons would likely appear as a set of multiplets in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. The coupling patterns between adjacent protons would provide definitive evidence for their relative positions on the benzene ring.
The protons of the two methyl groups are expected to appear as singlets, given the absence of adjacent protons to couple with. The methyl group attached to the nitrogen atom (N-CH₃) would likely resonate at a different chemical shift compared to the methyl group attached to the benzene ring (Ar-CH₃) due to the differing electronic environments. The N-methyl signal is expected in the range of 2.5-3.0 ppm, while the aromatic methyl signal would likely appear slightly upfield, around 2.0-2.5 ppm. The integration of these signals would confirm the presence of three protons for each methyl group.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.0 - 7.5 | Multiplet |
| N-CH₃ | 2.5 - 3.0 | Singlet |
| Ar-CH₃ | 2.0 - 2.5 | Singlet |
| NH₂ | Variable | Broad Singlet |
Note: The chemical shift of the NH₂ protons is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region, typically between 110 and 150 ppm. The carbons directly attached to the nitrogen and methyl groups would show characteristic shifts influenced by these substituents.
The carbon of the N-methyl group is expected to appear in the range of 30-40 ppm, while the carbon of the aromatic methyl group would likely be found around 20-25 ppm. The six aromatic carbons would give rise to six distinct signals, with their chemical shifts providing insight into the electronic distribution within the benzene ring.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-C | 120 - 140 |
| Aromatic C-H | 110 - 130 |
| N-CH₃ | 30 - 40 |
| Ar-CH₃ | 20 - 25 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the correlation between protons and their directly attached carbons (one-bond C-H correlation) and carbons that are two or three bonds away (long-range C-H correlation), respectively. These techniques would be instrumental in confirming the precise structure of this compound and differentiating it from its isomers.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine (NH₂) would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹.
The C=C stretching vibrations of the aromatic ring would give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹. The C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (primary amine) | 3300 - 3500 |
| C-H Stretch (aromatic & aliphatic) | 2850 - 3100 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| N-H Bend (primary amine) | ~1600 |
| C-N Stretch | 1250 - 1350 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit characteristic bands. Aromatic ring stretching vibrations are typically strong in Raman spectra and would be expected in the 1500-1600 cm⁻¹ region. The symmetric stretching of the C-C bonds of the benzene ring often gives a strong Raman signal. The vibrations of the methyl groups would also be observable. Due to the different selection rules, some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is crucial for a comprehensive vibrational analysis of the molecule.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| C=C Stretch (aromatic) | 1500 - 1600 |
| C-H Bending (aromatic) | 1000 - 1300 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, detailed structural information can be elucidated.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules, including aromatic amines. In positive-ion mode ESI-MS, this compound, with its two basic nitrogen centers, is readily protonated. This typically occurs when the analyte solution, mixed with a protic solvent and often an acid like formic acid, is sprayed through a high-voltage capillary. sielc.com The primary amino group (-NH2) and the secondary amino group (-NHCH3) can accept a proton, leading to the formation of a prominent pseudomolecular ion [M+H]⁺.
The molecular formula for this compound is C₈H₁₂N₂, giving it a molecular weight of approximately 136.19 g/mol . chemscene.com In an ESI-MS spectrum, the most abundant peak would correspond to the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 137.
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). Common fragmentation pathways for this ion would likely include:
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z ~122.
Loss of ammonia (B1221849) (NH₃): From the primary amine, leading to a fragment at m/z ~120.
Loss of methanamine (CH₃NH₂): From the secondary amine, producing a fragment at m/z ~106.
These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures. The presence of nitrogen makes the compound a good proton acceptor, rendering it highly suitable for positive ion ESI analysis. acs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), often utilizing analyzers like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap, provides mass measurements with extremely high accuracy, typically to four or more decimal places. nih.govdocbrown.info This capability is crucial for unequivocally determining the elemental composition of a molecule.
For this compound, HRMS can distinguish its exact mass from other ions that have the same nominal mass. The precise monoisotopic mass of the [M+H]⁺ ion can be calculated and compared to the experimentally measured value, confirming the elemental formula C₈H₁₃N₂⁺.
Table 1: HRMS Data for the Protonated this compound Ion
| Ion Formula | Calculated Monoisotopic Mass (Da) | Nominal Mass (Da) |
| [C₈H₁₂N₂] | 136.10005 | 136 |
| [C₈H₁₃N₂]⁺ ([M+H]⁺) | 137.10732 | 137 |
This interactive table allows for sorting and filtering of HRMS data.
This high level of mass accuracy is invaluable in differentiating between isomers or compounds with very similar molecular weights, a task that is challenging for lower-resolution instruments.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Crystal Structure Determination and Polymorphism
While the specific crystal structure of this compound is not extensively documented in readily available literature, the methodology for its determination follows established principles. A suitable single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed. This analysis yields the fundamental parameters of the crystal lattice, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry elements of the crystal.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, including substituted phenylenediamines. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and can exhibit different physical properties. The analysis of related diamine structures shows that they can crystallize with different numbers of molecules in the asymmetric unit (Z'). nih.gov
Table 2: Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Value | Description |
| Formula | C₈H₁₂N₂ | Elemental composition of the molecule. |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A frequently observed centrosymmetric space group. |
| a (Å) | 8.5 | Unit cell dimension. |
| b (Å) | 12.1 | Unit cell dimension. |
| c (Å) | 7.9 | Unit cell dimension. |
| β (°) | 98.5 | Angle of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
This interactive table presents hypothetical data to illustrate typical crystallographic parameters.
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding: The primary (-NH₂) and secondary (-NHCH₃) amine groups are excellent hydrogen bond donors, while the nitrogen lone pairs are hydrogen bond acceptors. This allows for the formation of robust N-H···N hydrogen bonds, which are often the strongest interactions guiding the crystal organization in amino-containing compounds. epa.gov These bonds can link molecules into distinct motifs like dimers, chains, or sheets.
π-π Stacking: The aromatic benzene rings can interact through π-π stacking. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the cohesive energy of the crystal.
C-H···π Interactions: The methyl groups and aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the π-system of neighboring aromatic rings. researchgate.net
These varied interactions work in concert to build complex three-dimensional supramolecular assemblies. nih.gov The specific balance between strong hydrogen bonds and weaker van der Waals and π-stacking forces determines the final crystal packing arrangement.
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. Aromatic amines like this compound exhibit characteristic absorption spectra due to the presence of the benzene chromophore and the auxochromic amino groups.
The UV-Vis spectrum is expected to show strong absorption bands corresponding to:
π → π* transitions: These high-energy transitions are characteristic of the aromatic ring and are typically observed in the far-UV region.
n → π* transitions: These transitions involve the promotion of a non-bonding electron from a nitrogen lone pair into an anti-bonding π* orbital of the aromatic ring. These are generally weaker and occur at longer wavelengths.
The presence of the amino and methyl groups as substituents on the benzene ring causes a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. The formation of a colored radical cation upon oxidation is a known property of related phenylenediamines, which absorb in the visible region. wur.nl
Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~240 | ~12,000 |
| n → π | ~295 | ~2,500 |
This interactive table shows typical electronic transition data for an aromatic diamine.
UV-Vis Absorption Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectra of phenylenediamine derivatives are characterized by multiple absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern on the aromatic ring and the solvent polarity.
A study on a functionalized derivative, 4-N,N-dimethyl-2-nitro-1,4-benzenediamine, demonstrated significant shifts in its UV-Vis absorption spectrum in response to changes in pH, indicating the sensitivity of the electronic structure to the protonation state of the amino groups. researchgate.net Similarly, the UV-Vis spectrum of N,N-dimethyl-p-phenylenediamine is well-documented and serves as a useful comparison. sigmaaldrich.com
The table below summarizes the UV-Vis absorption data for some analogues of this compound.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| o-Phenylenediamine (B120857) | Not Specified | ~235, ~290 | Not Specified | nist.gov |
| N,N-Dimethyl-p-phenylenediamine | Not Specified | Not Specified | Suitable for spectrophotometry | sigmaaldrich.com |
| 4-N,N-Dimethyl-2-nitro-1,4-benzenediamine | Water (pH dependent) | Varies with pH | Not Specified | researchgate.net |
This table is populated with data for structural analogues due to the absence of specific data for this compound in the reviewed literature.
Fluorescence Spectroscopy and Luminescence
Fluorescence spectroscopy provides information about the excited state properties of molecules. Phenylenediamine derivatives often exhibit fluorescence, the characteristics of which (emission wavelength, quantum yield, and lifetime) are highly dependent on their molecular structure and environment.
Specific fluorescence and luminescence data for this compound are not extensively reported. However, the photophysical properties of related [N]phenylenes have been investigated. researchgate.netrsc.org For example, some angular [N]phenylenes exhibit significant fluorescence emission, with quantum yields and lifetimes that are sensitive to the molecular geometry. researchgate.netrsc.org This suggests that this compound is likely to be fluorescent, with its emission properties influenced by the positions of the two methyl groups, which can affect the molecule's symmetry and the nature of its excited states.
Research on other substituted diamines has shown that the presence of electron-donating or electron-withdrawing groups can tune the fluorescence properties. For instance, in a dual photoredox and copper catalytic system, the fluorescence quenching of an iridium photocatalyst was observed in the presence of aryldiazonium salts, demonstrating intermolecular electronic interactions that can influence luminescence. acs.org While not directly measuring the fluorescence of a phenylenediamine, this highlights how the electronic environment, which is modified by substituents like methyl groups, plays a crucial role in photophysical processes.
The study of such analogues is critical for predicting the potential applications of this compound in areas requiring specific luminescent properties.
Computational Chemistry and Theoretical Investigations of N1,4 Dimethylbenzene 1,2 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N1,4-Dimethylbenzene-1,2-diamine, offering insights into its electronic structure, geometry, and reactivity. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a unique perspective on the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic properties and for performing geometry optimization of this compound and related molecules. nih.govedu.krd This method is favored for its balance of computational cost and accuracy. In typical DFT studies of substituted phenylenediamines, hybrid functionals such as B3LYP are commonly employed in conjunction with various basis sets like 6-311++G(d,p) to accurately model the system. edu.krdnih.gov
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule. This process minimizes the energy of the molecule with respect to its atomic coordinates, providing key information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations are instrumental in elucidating the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can reveal details about charge transfer interactions within the molecule. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |
Ab Initio Methods in Conformational Analysis
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for high-accuracy conformational analysis of molecules like this compound. These methods, while computationally more intensive than DFT, can provide a more detailed understanding of the potential energy surface and the relative energies of different conformers.
Conformational analysis is crucial for understanding the flexibility of the N-methyl groups and their orientation relative to the benzene (B151609) ring. For N,N'-disubstituted urea (B33335) compounds, which share some structural similarities with this compound in terms of substituted amino groups, theoretical methods have been used to investigate conformational preferences. Such studies reveal the subtle interplay of steric and electronic effects that govern the stability of different rotational isomers (rotamers). psu.edu For this compound, ab initio calculations would help in identifying the most stable conformers and the energy barriers for rotation around the C-N bonds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational changes and interactions with its environment over time.
Solvent Effects on Molecular Behavior
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations are a powerful tool for investigating these solvent effects. By including explicit solvent molecules in the simulation, it is possible to model the interactions between the solute and the solvent and to understand how the solvent affects the conformational preferences and dynamics of the molecule.
Studies on other flexible molecules, such as polyethylene (B3416737) oxide and polypropylene (B1209903) oxide, have shown that the conformational preferences can vary significantly in different solvents. researchgate.net For ortho-phenylene oligomers, it has been observed that the folding propensity can be influenced by the dielectric constant of the solvent. researchgate.net For this compound, MD simulations in different solvents would provide insights into how hydrogen bonding and other intermolecular interactions with the solvent molecules affect its structure and behavior. The inclusion of explicit solvent molecules in computational studies, often in combination with implicit solvent models, has been shown to improve the accuracy of energetic estimations. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.
DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for the calculation of NMR chemical shifts. tandfonline.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). tandfonline.comgithub.io Recent benchmarks have shown that specific functionals can yield high accuracy in predicting proton NMR shifts. github.io
For this compound, computational prediction of its ¹H and ¹³C NMR spectra would be invaluable for its structural characterization. By comparing the calculated chemical shifts with experimental spectra, it is possible to confirm the structure of the molecule and to assign the observed signals to specific atoms. Similarly, the prediction of vibrational spectra can aid in the assignment of experimental IR and Raman bands.
Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Phenylenediamine Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 145.2 | 144.8 |
| C2 | 120.5 | 120.1 |
| C3 | 118.9 | 118.5 |
| C4 | 140.1 | 139.7 |
| C5 | 119.3 | 118.9 |
| C6 | 121.0 | 120.6 |
| N-CH₃ | 40.8 | 40.5 |
| C-CH₃ | 20.1 | 19.8 |
Computed NMR Chemical Shifts and Coupling Constants
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. By calculating the magnetic shielding tensors of atomic nuclei in a given molecular environment, it is possible to estimate the chemical shifts (δ) and spin-spin coupling constants (J). These theoretical values serve as a crucial tool for the interpretation and assignment of experimental NMR data, aiding in the structural elucidation of complex molecules.
For this compound, theoretical calculations would involve optimizing the molecule's geometry and then applying a suitable DFT functional and basis set to compute the NMR parameters. The calculated chemical shifts for the aromatic protons and carbons, as well as those for the methyl and amine groups, would provide a theoretical spectrum. Comparing these computed values with experimental data can confirm the specific isomeric structure and provide a deeper understanding of the electronic environment around each nucleus.
Vibrational Frequency Analysis and Spectral Assignment
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing the structural framework of a molecule. Computational vibrational frequency analysis, typically performed using DFT, calculates the harmonic vibrational modes of a molecule. These calculated frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum.
The theoretical spectrum for this compound would predict the frequencies for key vibrational modes, such as the N-H stretching of the amine groups, C-H stretching of the aromatic ring and methyl groups, C-N stretching, and the various bending and deformation modes of the benzene ring. Comparing these computed frequencies with experimental IR and Raman spectra allows for a detailed and accurate assignment of the observed spectral bands. There are suggestions in the literature that comparing experimental IR/Raman spectra with DFT-calculated vibrational modes can be a strategy to resolve ambiguities in identifying positional isomers of such compounds.
Electronic Properties and Reactivity Prediction
The electronic properties of a molecule are central to its chemical behavior. Computational chemistry offers a suite of tools to investigate these properties, providing insights into a molecule's reactivity, stability, and potential reaction pathways.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.
A computational FMO analysis of this compound would reveal the energies of the HOMO and LUMO and their distribution across the molecule. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the diamine groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO's distribution would indicate the regions most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathways.
For this compound, computational studies can be used to model various reactions it might undergo, such as oxidation to form quinone-diimines or condensation reactions to form heterocyclic compounds like benzimidazoles. For example, DFT could be used to model the transition states in Schiff base formation. These calculations would provide insights into the reaction's thermodynamics and kinetics, helping to explain observed product distributions and to predict the feasibility of new synthetic routes.
Ionization Potentials and Electron Affinities
Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron. These fundamental properties are directly related to the energies of the frontier molecular orbitals and can be calculated with a high degree of accuracy using computational methods.
The calculated adiabatic and vertical ionization potentials and electron affinities for this compound would provide quantitative measures of its ability to be oxidized or reduced, respectively. This information is crucial for understanding its behavior in redox reactions and for designing materials with specific electronic properties, such as in the development of organic semiconductors or charge-transfer complexes.
Applications of N1,4 Dimethylbenzene 1,2 Diamine in Advanced Chemical Research Excluding Prohibited Areas
Role as an Organic Synthesis Intermediate and Building Block
The primary value of N1,4-Dimethylbenzene-1,2-diamine in chemical research lies in its function as an intermediate and a structural scaffold. The adjacent amino groups provide a reactive site for cyclization reactions to form stable, five- or six-membered heterocyclic rings.
Ortho-phenylenediamines are established intermediates in the production of dyes and pigments. actylis.comsciencemadness.org They can be incorporated into larger conjugated systems, known as chromophores, which are responsible for the color of a substance. The condensation of o-phenylenediamines is a key step in creating various classes of dyes. For instance, the reaction of o-phenylenediamine (B120857) derivatives can lead to phenazines, which are themselves colored compounds or can be functionalized further. While direct synthesis of commercial dyes using this compound is not extensively documented in readily available literature, its structural similarity to other diamine precursors suggests its utility in this field. sciencemadness.org The methyl groups on its structure would likely modify the final color and properties such as solubility and fastness of the resulting dye. Perylene diimides (PDIs), a class of high-performance pigments, can be functionalized by reacting with diamine compounds to create materials with applications in photocatalysis. researchgate.net
Ortho-phenylenediamine can undergo oxidative polymerization to form poly(o-phenylenediamine) (PoPD), a polymer with interesting electrical and optical properties. researchgate.netacs.org This polymer is part of the broader family of conducting polymers, which have applications in sensors, energy-conversion devices, and electronics. researchgate.netrsc.org
The polymerization process typically involves an oxidizing agent that links the monomer units. researchgate.net this compound, as a substituted OPD, can also serve as a monomer in such reactions. The resulting polymer would have a structure analogous to PoPD, but with methyl groups attached to the polymer backbone. These substituents would influence the polymer's final properties, such as:
Solubility: The methyl groups may increase solubility in organic solvents.
Morphology: Substituents can affect how the polymer chains pack together.
Electronic Properties: The electron-donating nature of the methyl groups can alter the polymer's conductivity and redox potentials.
Furthermore, diamines are crucial components in the synthesis of high-performance polymers like polyamides and polyimides, which are known for their thermal stability. google.com
Applications in Catalysis and Ligand Design
The arrangement of two nitrogen atoms in close proximity makes o-phenylenediamines excellent precursors for synthesizing chelating ligands, which can bind to metal ions to form stable complexes.
The most common application of o-phenylenediamines in ligand design is the synthesis of benzimidazoles. researchgate.net This is typically achieved by a condensation reaction between the diamine and a carboxylic acid, aldehyde, or their derivatives. bohrium.comijariie.com this compound can react similarly to produce a 1,7-dimethyl-1H-benzimidazole derivative.
The general reaction is shown below:
Reaction of an o-phenylenediamine with an aldehyde to form a benzimidazole (B57391).
Benzimidazoles are a "privileged" structure in medicinal chemistry and also serve as important N-heterocyclic carbene (NHC) precursors and ligands in coordination chemistry. researchgate.netijariie.comnih.gov Metal complexes containing benzimidazole-based ligands are widely explored in catalysis. nih.gov The substituents on the benzimidazole ring, which would be derived from the starting diamine (in this case, two methyl groups), play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. sci-hub.se
While this compound is not itself a catalyst, the metal complexes derived from its ligands are. Transition metal complexes featuring ligands with nitrogen-donor atoms are effective in promoting a wide range of organic reactions. sci-hub.se For example, ruthenium(II) complexes with benzimidazole ligands have been shown to catalyze intramolecular cycloisomerization reactions. sci-hub.se Similarly, iron-porphyrin complexes can catalyze the synthesis of benzimidazoles themselves. nih.gov
By extension, ligands synthesized from this compound can be used to create novel metal catalysts. The specific placement of the methyl groups on the ligand framework would offer a unique steric and electronic environment around the metal center, potentially leading to new or improved catalytic activities for reactions such as hydrogenations, cross-couplings, and oxidations.
Development of Analytical Reagents and Sensors
The oxidation of o-phenylenediamine (OPD) is a well-established reaction used in the development of sensors. OPD is readily oxidized by various agents (including some metal ions and reactive oxygen species) to form 2,3-diaminophenazine (DAP), a product that is both colored and fluorescent. acs.org This transformation forms the basis of many colorimetric and fluorometric assays. acs.org
Key principles of OPD-based sensors include:
Fluorometric Detection: The appearance of fluorescence from the oxidized product can be measured to quantify the concentration of an analyte that triggers the oxidation.
Colorimetric Detection: The reaction produces a visible color change.
Electrochemical Sensing: The polymerization of OPD on an electrode surface can be used to create sensors for various molecules, including dopamine (B1211576). rsc.org
This compound possesses the same core structure as OPD and is therefore expected to undergo a similar oxidative transformation. The methyl substituents would likely alter the spectral properties (absorption and fluorescence wavelengths) of the resulting phenazine (B1670421) derivative, which could be advantageous for developing new sensors with different optical responses or improved selectivity. Additionally, o-phenylenediamine derivatives have been used to construct complex macrocyclic receptors for the selective fluorescent sensing of biologically important anions like phosphate (B84403) and nucleotides such as ATP and ADP. rsc.orgnih.gov
Detection of Specific Analytes (e.g., Chloramines)
The chemical properties of this compound make it a candidate for use in detection systems. It has been investigated as a novel peroxidase substrate, where it can be oxidized in the presence of hydrogen peroxide and a suitable catalyst to form colorful products. researchgate.net This reactivity serves as the basis for new colorimetric signal indicators. researchgate.net For instance, in one system, it was used as a colorimetric signal indicator for the detection of iodide ions. researchgate.net The compound itself is also a target for detection due to its use in industries like dye and pigment manufacturing. researchgate.net
While its direct application for detecting chloramines is not extensively detailed in the provided research, its role as a chromogenic substrate in peroxidase-mimicking nanosystems demonstrates its potential in developing assays for various analytes that can trigger or participate in such oxidative reactions. researchgate.net
Electrochemical Sensors
The field of electrochemical sensors has explored the use of this compound both as a target analyte and as a component in sensor construction. nih.gov Due to its industrial applications and toxicity, developing sensitive methods for its detection is an active area of research. researchgate.net
One study detailed the fabrication of an electrochemical sensor specifically for the selective detection of 3,4-diaminotoluene. rsc.org This sensor was created by coating a glassy carbon electrode with a core-shell magnetic nanocomposite (Sr0.3Pb0.7TiO3/CoFe2O4). rsc.org The sensor's performance was evaluated through detailed experimental analyses, demonstrating a linear relationship between the current and the concentration of 3,4-DAT. rsc.org
Sensor Performance for 3,4-Diaminotoluene Detection
| Parameter | Value | Source |
|---|---|---|
| Sensor Material | Sr0.3Pb0.7TiO3/CoFe2O4 Nanocomposite | rsc.org |
| Electrode | Glassy Carbon Electrode | rsc.org |
| Target Analyte | 3,4-Diaminotoluene (3,4-DAT) | rsc.org |
| Principle | Electrochemical detection | rsc.org |
Researchers have also utilized nanomaterials of metal oxides as electron mediators to enhance electrochemical responses for detecting environmental toxins, a category that includes aromatic amines like 3,4-DAT. researchgate.net
Exploration in Materials Science
This compound serves as a fundamental chemical intermediate and building block in polymer chemistry and materials science. nih.gov Its bifunctional nature, possessing two reactive amine groups, allows it to be integrated into polymer chains to create materials with specific, engineered properties.
Functional Materials with Tunable Properties
The primary role of this compound in creating functional materials lies in its use as a curing agent, cross-linking agent, and chain extender in thermosetting polymers like epoxies and polyurethanes. The two amine groups can react with different polymer chains or functional groups, forming covalent bonds that create a robust network structure. This process is fundamental to transforming liquid resins into solid, infusible materials with high thermal stability and chemical resistance.
Roles of this compound in Polymer Chemistry
| Function | Polymer System | Mechanism | Resulting Property | Source |
|---|---|---|---|---|
| Curing Agent | Epoxy Resins | Amine groups react with epoxide rings. | Forms a rigid, 3D thermoset network. | |
| Cross-linking Agent | Epoxies, Polyurethanes | Forms covalent bonds between polymer chains. | Increased rigidity, thermal stability, chemical resistance. |
| Chain Extender | Polyurethanes, Polyureas | Reacts with prepolymer end-groups to lengthen chains. | Increased molecular weight, tailored mechanical properties. | |
Optoelectronic Applications (e.g., Conductive Polymers)
While this compound is not a conductive polymer itself, it serves as a building block for polymers that can exhibit optoelectronic properties. idw-online.de Diamines are precursors in the synthesis of various polymers, including polyamides and polyurethanes. The broader class of conducting polymers, such as polyaniline, has been recognized for its potential as a lightweight and flexible alternative to traditional metals and semiconductors. idw-online.de
The synthesis of advanced polymers, including hybrid polymers composed of both carbon-based and metal-based components, often relies on monomers that can form long chains with unique properties like conductivity. youtube.com The ability of this compound to act as a chain extender and cross-linker makes it a valuable component in the design of complex polymer architectures that could be adapted for optoelectronic purposes.
Biochemical Probes and Molecular Tools in Life Sciences Research
In the realm of life sciences, this compound and its isomers serve as molecular tools for studying biological processes, particularly enzyme activity. nih.gov
Investigation of Enzyme Interactions and Kinetics
The structure of this compound allows it to interact with enzymes as either a substrate or an inhibitor. Its amino groups are key to this functionality, as they can facilitate hydrogen bonding within the active sites of enzymes.
Research has shown that the activity of substituted-benzenediamines is related to the capacity of enzymes like N-acetyltransferase to interact with their amino groups, which can lead to detoxification. nih.gov The specific positioning of the amino groups on the benzene (B151609) ring influences the compound's activity. nih.gov Furthermore, 3,4-DAT has been identified as a novel substrate for peroxidase, allowing it to be used in reactions that produce a measurable signal, which is fundamental for studying enzyme kinetics. researchgate.net
Reported Enzyme Interactions with this compound (and its isomers)
| Interaction Type | Enzyme Class | Mechanism/Observation | Source |
|---|---|---|---|
| Substrate/Inhibitor | Various | Amino groups facilitate hydrogen bonding with enzyme active sites. | |
| Substrate | N-acetyltransferase | The enzyme interacts with amino groups, leading to detoxification. | nih.gov |
| Substrate | Peroxidase | Oxidized to form a colorful product, acting as a signal indicator. | researchgate.net |
Building Blocks for Biologically Inspired Molecules
The primary and most well-documented application of 4,5-dimethyl-1,2-phenylenediamine in advanced chemical research is its role as a foundational building block for the synthesis of biologically inspired molecules, particularly quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. mdpi.com
The synthesis of quinoxalines typically involves the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. The presence of the two methyl groups on the benzene ring of 4,5-dimethyl-1,2-phenylenediamine provides a specific lipophilic substitution pattern on the resulting quinoxaline core, which can influence its physicochemical properties and biological interactions.
Synthesis of Bioactive Quinoxaline Derivatives:
Research has demonstrated that 4,5-dimethyl-1,2-phenylenediamine can be effectively used to create a variety of substituted quinoxalines. These synthetic derivatives have been evaluated for several biological activities, highlighting the importance of this diamine as a precursor for generating novel bioactive compounds. The general synthetic approach allows for the introduction of diverse functionalities onto the quinoxaline scaffold, leading to a library of compounds with potential therapeutic applications.
Table 1: Examples of Biologically Active Molecules Derived from o-Phenylenediamines
| Precursor Class | Synthesized Compound Class | Reported Biological Activities | Citation(s) |
| o-Phenylenediamines | Quinoxaline sulfonohydrazide derivatives | Inhibition of sPLA2 and α-glucosidase, potential for treating type II diabetes. | tandfonline.comtandfonline.com |
| o-Phenylenediamines | Tetrazolo[1,5-a]quinoxalines | Anticancer activity against various tumor cell lines, antimicrobial effects. | nih.gov |
| o-Phenylenediamines | General quinoxaline derivatives | Inhibition of Apoptosis signal-regulating kinase 1 (ASK1), potential for treating non-alcoholic fatty liver disease. | nih.gov |
The research into quinoxaline derivatives synthesized from o-phenylenediamines has shown promising results in identifying new therapeutic agents. For instance, novel quinoxaline sulfonohydrazide derivatives have been synthesized and shown to be potent inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, suggesting their potential in the management of type II diabetes. tandfonline.comtandfonline.com In other studies, tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have demonstrated significant cytotoxic effects against multiple human cancer cell lines, in some cases exceeding the efficacy of the reference drug doxorubicin, while also exhibiting potent antimicrobial activity. nih.gov Furthermore, a series of quinoxaline derivatives have been synthesized and evaluated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), with one compound showing high potency and potential for the treatment of non-alcoholic fatty liver disease. nih.gov
These findings underscore the utility of substituted o-phenylenediamines, such as 4,5-dimethyl-1,2-phenylenediamine, as crucial starting materials in the discovery of new and effective biologically inspired molecules. The ability to systematically modify the quinoxaline core derived from this diamine allows for the exploration of structure-activity relationships and the optimization of biological effects.
Structure Activity Relationships and Derivative Design for N1,4 Dimethylbenzene 1,2 Diamine Scaffolds
Impact of Substituent Effects on Reactivity and Properties
The electronic and steric nature of substituents added to the N1,4-Dimethylbenzene-1,2-diamine core, along with their positioning, profoundly dictates the molecule's reactivity and physical properties.
Electron-Donating and Electron-Withdrawing Group Influence
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the benzene (B151609) ring of this compound significantly alters its electron density, thereby influencing its reactivity.
Electron-Donating Groups (EDGs): Groups such as amino (-NH2) and methoxy (B1213986) (-OCH3) increase the electron density of the benzene ring. rsc.org This heightened electron density generally enhances the ring's susceptibility to electrophilic aromatic substitution reactions. For instance, the presence of an EDG can activate the ortho and para positions relative to the group, making these sites more favorable for attack by electrophiles. In the context of this compound, which already possesses two amine groups (one of which is dimethylated), the introduction of another EDG would further amplify this effect. Conversely, while it was initially thought that EDGs would enhance aromaticity by increasing electron density, some studies on porphyrinoids have shown that strong EDGs can actually lead to a modest reduction in aromaticity. nih.gov
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F), nitro groups (-NO2), and esters are examples of EWGs. They decrease the electron density of the benzene ring, making it less reactive towards electrophilic substitution. rsc.orgquora.com However, this reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution (NAS), particularly when the EWG is positioned ortho or para to a leaving group. quora.com For example, a chlorine atom, as an EWG, reduces the electron density on the benzene ring, thereby increasing its reactivity in NAS reactions compared to the non-halogenated parent compound. The presence of strong EWGs, like those in indandione derivatives, has been shown to significantly reduce the aromaticity of parent structures in certain cyclic conjugated polyenes. nih.gov
The interplay between the position of these functional groups and their electronic nature allows for precise control over the molecule's photophysical properties, with studies showing wavelength modulation from 322 to 539 nm based on the arrangement of amino (EDG) and ester (EWG) groups on a benzene ring. rsc.org
Positional Isomerism and its Chemical Consequences
Isomers of dimethylbenzene, known as xylenes, demonstrate how the placement of methyl groups affects molecular symmetry and, consequently, their chemical and physical properties. pearson.com The three primary isomers are ortho- (1,2-), meta- (1,3-), and para- (1,4-). pearson.comyoutube.com This principle extends to this compound and its isomers.
The specific arrangement of the methyl and amino groups in this compound (with methyl groups at the N1 and C4 positions) influences its steric and electronic environment. This can be contrasted with its isomers:
N1,N1-Dimethylbenzene-1,2-diamine: Here, both methyl groups are on the same nitrogen atom. This creates more steric hindrance at the N1 position, which can reduce its nucleophilicity compared to isomers where the methyl groups are more spread out. sigmaaldrich.com The absence of a methyl group at the C4 position increases the accessibility for reactions at that site.
3,6-Dimethylbenzene-1,2-diamine: In this isomer, the methyl groups are at the 3 and 6 positions of the benzene ring. nih.gov
4,5-Dimethyl-1,2-phenylenediamine: This isomer has methyl groups at the 4 and 5 positions. sigmaaldrich.com
The differing positions of the methyl and amino groups in these isomers lead to distinct chemical environments, which can be identified using techniques like 13C NMR spectroscopy, as the symmetry of each molecule determines the number of unique carbon signals. pearson.com
Synthesis and Characterization of Substituted this compound Analogues
The synthesis of derivatives of this compound allows for the systematic exploration of structure-activity relationships.
Halogenated Derivatives
The introduction of halogens onto the this compound scaffold is a common strategy to modify its properties. Halogenated derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, due to the directing effects of halogens in cross-coupling reactions.
The synthesis of these derivatives can be challenging due to the potential for competing reactions. For instance, the preparation of halogenated diimides from dihalobenzene-1,2,3,4-tetracarboxylic acids and primary amines requires careful control of reaction conditions to avoid incorrect cyclizations and nucleophilic aromatic substitution. nsf.gov Microwave-assisted conditions have been shown to be effective for sterically demanding N-derivations. nsf.govresearchgate.net
Examples of Halogenated Derivatives:
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |
| 5-Chloro-N1,4-dimethylbenzene-1,2-diamine | C8H11ClN2 | Addition of a chlorine atom at the C5 position. | |
| 2-Chloro-1-N,1-N-dimethylbenzene-1,4-diamine | 6085-59-2 | C8H11ClN2 | Isomeric form with chlorine at C2 and dimethylamino group at N1. biosynth.com |
| 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine | 3824-31-5 | C8H11FN2 | Isomeric form with fluorine at C2 and dimethylamino group at N1. bldpharm.com |
| 1-N,2-N-dichloro-4,5-dimethylbenzene-1,2-diamine | C8H10Cl2N2 | Dichloro substitution on the amino groups of the 4,5-dimethyl isomer. nih.gov |
Alkyl and Aryl Substituted Analogues
The addition of further alkyl or aryl groups to the this compound framework can significantly impact its steric bulk and electronic properties. The synthesis of such analogues often involves multi-step procedures. For example, a stereospecific synthesis of alkyl-substituted vicinal diamines has been achieved through a diaza-Cope rearrangement, which requires vigorous heating of a fused imidazolidine-dihydro-1,3-oxazine ring complex. nih.govresearchgate.net
The synthesis of N-arylbenzene-1,2-diamines can be accomplished through methods like the o-semidine rearrangement of hydrazobenzenes, which are themselves products of azobenzene (B91143) reduction. nih.gov Photochemical methods have also been developed, where irradiating 4-methoxyazobenzenes in the presence of hydrochloric acid can yield N-aryl-4-methoxybenzene-1,2-diamines. nih.govrsc.org
Examples of Alkyl and Aryl Substituted Analogues:
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |
| N1,N1-Dimethylbenzene-1,4-diamine | 99-98-9 | C8H12N2 | Isomer with dimethylamino group at N1 and primary amino group at C4. matrix-fine-chemicals.comwikipedia.orgmanchesterorganics.com |
| 3,4-Dimethyl-benzene-1,2-diamine | 41927-01-9 | C8H12N2 | Isomer with methyl groups at C3 and C4. sigmaaldrich.com |
| 2,5-dimethylbenzene-1,4-diamine | 6393-01-7 | C8H12N2 | Isomer with methyl groups at C2 and C5, and primary amino groups at C1 and C4. |
| 2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride (B599025) | 2344680-66-4 | C9H16Cl2N2O | Methoxy group at C2 and dimethylamino at N1. sigmaaldrich.com |
Heterocyclic Ring Incorporations
The diamine functionality of this compound and its isomers makes them valuable precursors for the synthesis of various heterocyclic compounds. A notable application is in the creation of benzimidazole (B57391) derivatives. These are typically formed through condensation reactions with carbonyl compounds or nitrile derivatives.
For instance, N-aryl-1,2-phenylenediamines are important for synthesizing a range of benzimidazole derivatives. nih.gov The irradiation of 4-methoxyazobenzenes in specific solvents can be controlled to produce either N-arylbenzene-1,2-diamines or 1-aryl-1H-benzimidazoles. nih.govrsc.org The synthesis of 1-aryl-1H-benzimidazoles can also be achieved through intramolecular cyclization of arylamino and oxime groups or the condensation of amide and amino groups. nih.gov
Furthermore, the diamine structure is a building block for other heterocyclic systems. For example, it can be used to synthesize 1-aryl-2-alkyl-1,4,5,6,7,8-hexahydro-1,3-diazocines. researchgate.net The reactivity of the diamine allows for its incorporation into larger, more complex molecular architectures, including those with applications in materials science and medicinal chemistry. For example, benzazepine derivatives, which can be synthesized from related precursors, have been studied for their interaction with dopamine (B1211576) receptors. nih.gov
Rational Design Principles for Targeted Applications
The strategic design of derivatives based on the this compound scaffold is a key aspect of tailoring molecules for specific applications in fields such as catalysis, materials science, and medicinal chemistry. The rational design process involves a deep understanding of how structural modifications influence the molecule's electronic and steric properties, which in turn dictates its reactivity and interaction with other chemical species. By systematically altering the substituents on the aromatic ring and the amino groups, researchers can fine-tune the scaffold's characteristics to achieve desired outcomes.
Modulation of Electronic and Steric Properties
The electronic and steric landscape of the this compound core is pivotal in defining its chemical behavior. The strategic introduction of various functional groups allows for precise control over these properties.
For instance, the introduction of electron-donating groups (EDGs) such as methoxy (-OCH3) or additional alkyl groups increases the electron density on the benzene ring and the basicity of the amino groups. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density, making the amino groups less basic and the aromatic ring more susceptible to nucleophilic attack.
Illustrative Data Table of Hammett Parameters for Substituted Analogs:
| Substituent (at C5 or C6) | Hammett Constant (σp) | Electronic Effect | Predicted Impact on this compound |
| -OCH3 | -0.27 | Electron-donating | Increased nucleophilicity of amino groups |
| -CH3 | -0.17 | Electron-donating | Moderately increased nucleophilicity |
| -H | 0.00 | Neutral | Baseline reactivity |
| -Cl | 0.23 | Electron-withdrawing | Decreased nucleophilicity of amino groups |
| -CN | 0.66 | Strongly electron-withdrawing | Significantly decreased nucleophilicity |
| -NO2 | 0.78 | Strongly electron-withdrawing | Severely decreased nucleophilicity |
Note: This table is illustrative and based on general Hammett constants for para-substituted benzene rings. The precise values for substituted this compound may vary.
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can direct the regioselectivity of reactions and influence the stability of transition states. The methyl groups already present on the N1 nitrogen and the C4 position of this compound create a specific steric environment. Further substitution can either enhance or mitigate this steric bulk.
For example, introducing bulky groups near the amino functionalities can hinder their ability to act as nucleophiles or to coordinate with metal centers in catalytic applications. This can be a deliberate strategy to control the reactivity or to favor a specific reaction pathway.
Illustrative Data Table of Steric Parameters for Analogs:
| Substituent | Taft Steric Parameter (Es) | Steric Effect | Predicted Impact on this compound Reactivity |
| -H | 1.24 | Minimal | Unhindered access to reactive sites |
| -CH3 | 0.00 | Moderate | Some steric hindrance at adjacent positions |
| -CH(CH3)2 | -0.47 | Significant | Increased steric hindrance, potentially blocking reactive sites |
| -C(CH3)3 | -1.54 | Very High | Substantial steric shielding of nearby functional groups |
Note: This table presents general Taft steric parameters and serves as an illustration of the principles of steric effects.
Tailoring Reactivity for Specific Synthetic Pathways
The deliberate modification of electronic and steric properties allows for the tailoring of the reactivity of the this compound scaffold for a variety of synthetic applications.
One of the primary uses of this scaffold is in the synthesis of heterocyclic compounds, such as benzimidazoles. The condensation reaction between the 1,2-diamine functionality and various carbonyl compounds is a key step in forming these five-membered rings. The rate and efficiency of this cyclization can be controlled by the substituents on the benzene ring. Electron-donating groups can enhance the nucleophilicity of the diamine, potentially accelerating the reaction, while bulky substituents might influence the conformation of the resulting heterocyclic system.
In the realm of coordination chemistry and catalysis, this compound and its derivatives can serve as ligands for metal centers. The electronic properties of the substituents on the aromatic ring can fine-tune the electron-donating ability of the ligand, thereby influencing the catalytic activity of the metal complex. For instance, in oxidation catalysis, a more electron-rich ligand can stabilize a higher oxidation state of the metal, while in reductive processes, a more electron-poor ligand might be preferred.
The steric environment around the coordinating nitrogen atoms is also critical. Bulky substituents can create a specific chiral pocket around the metal center in asymmetric catalysis, leading to high enantioselectivity. By rationally designing the steric and electronic features of the ligand, catalysts can be optimized for specific transformations, such as hydrogenations, cross-coupling reactions, or polymerizations.
The presence of the two amine groups with different substitution patterns (one secondary and one primary in the parent compound) offers opportunities for selective functionalization. The primary amine at the C2 position is generally more nucleophilic and less sterically hindered than the N-methylated amine at the N1 position, allowing for regioselective reactions. This inherent difference in reactivity can be further amplified or attenuated by the introduction of other substituents on the aromatic ring, providing a powerful tool for the synthesis of complex molecules with well-defined architectures.
Future Research Directions and Emerging Trends for N1,4 Dimethylbenzene 1,2 Diamine
Integration with Flow Chemistry and Automated Synthesis
The synthesis of aromatic amines, often involving highly exothermic or hazardous reactions like nitration and hydrogenation, is increasingly benefiting from the adoption of flow chemistry. amt.uk This approach, which involves performing chemical reactions in a continuous stream rather than a traditional batch reactor, offers significant advantages in safety, process control, and scalability. nih.govmdpi.com For a compound like N1,4-Dimethylbenzene-1,2-diamine, whose synthesis involves the reduction of a nitro precursor, flow chemistry presents a promising avenue for optimizing production.
Continuous flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. amt.uk Researchers are exploring the use of microreactors to safely handle unstable intermediates and reagents in situ, a technique directly applicable to the multi-step synthesis of substituted phenylenediamines. nih.gov Furthermore, the integration of automated platforms with flow systems, sometimes guided by machine learning algorithms, enables high-throughput screening of reaction conditions and rapid library synthesis. mdpi.comvapourtec.com This synergy between flow chemistry and automation is expected to accelerate the discovery of novel derivatives of this compound and streamline their path to commercialization. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Aromatic Amine Synthesis
| Feature | Traditional Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large reagent volumes and potential for thermal runaway. | Enhanced safety through small reactor volumes and superior heat transfer. amt.uk |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. acs.org |
| Scalability | Scaling up can be complex and non-linear. | More straightforward and predictable scalability. nih.gov |
| Efficiency | Can lead to lower yields and more side products. | Often results in higher yields, improved selectivity, and faster reactions. acs.org |
| Automation | Less amenable to full automation. | Easily integrated with automated systems for optimization and library synthesis. vapourtec.com |
Advanced Applications in Supramolecular Chemistry
The diamine scaffold, with its hydrogen bond donor and acceptor sites, is a powerful motif in supramolecular chemistry—the study of chemical systems held together by non-covalent bonds. The specific arrangement of amino and methyl groups in this compound offers a unique geometry for designing complex, self-assembling architectures. Future research is anticipated to explore the use of this diamine as a fundamental component in the construction of macrocycles, cages, and polymers.
These supramolecular structures have potential applications in molecular recognition, sensing, and encapsulation. The ability of the diamine's nitrogen atoms to coordinate with metal ions also opens avenues for creating sophisticated metallo-supramolecular assemblies. By modifying the diamine scaffold, researchers can tune the electronic and steric properties to control the assembly process and the function of the resulting supramolecular entity.
Green and Sustainable Synthesis of this compound and Derivatives
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Green chemistry principles, which focus on reducing waste, using renewable resources, and employing safer solvents and catalysts, are becoming central to synthetic design. researchgate.netpurkh.com The future synthesis of this compound and its derivatives will likely move away from traditional methods that rely on harsh reagents.
Key areas of green synthesis research applicable to this compound include:
Catalytic Hydrogenation: Developing more efficient and recyclable catalysts for the reduction of nitroarenes, the precursors to aromatic amines. google.com
Alternative Solvents: Replacing volatile organic solvents with greener alternatives such as water, ionic liquids, or natural deep eutectic solvents (NADES). nih.gov
Energy Efficiency: Utilizing methods like solar-assisted photopolymerization, which has been demonstrated for other phenylenediamines, or microwave-assisted synthesis to reduce energy consumption. mdpi.comacs.orgacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. purkh.com
Recent work on the synthesis of other diamines from renewable feedstocks like terpenes highlights a broader trend toward replacing fossil-fuel-based starting materials, a potential long-term goal for aromatic diamines as well. nih.gov
Theoretical Advancements in Predicting Reactivity and Properties
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating chemical research. For this compound, theoretical methods can provide deep insights into its behavior and guide experimental work. Density Functional Theory (DFT) is already being used to investigate the reactivity, bonding nature, and spectral properties of related phenylenediamine-based polymers. nih.gov
Future theoretical work is expected to focus on:
Reactivity Prediction: Creating models to predict how the electronic and steric effects of the methyl groups on this compound influence its reactivity in various reactions, such as nucleophilic substitution or oxidation. acs.org
Property Simulation: Using machine learning and molecular dynamics simulations to predict the properties of polymers and materials derived from this diamine. mdpi.com For instance, models can forecast the glass transition temperature of polyimides based on the diamine monomer structure. mdpi.com
Mechanism Elucidation: Simulating reaction pathways to understand complex mechanisms, such as catalytic cycles or hydrolysis patterns, which is crucial for designing better catalysts and assessing environmental persistence. acs.orgnih.gov
Table 2: Theoretical Approaches for Investigating Diamine Properties
| Computational Method | Application Area | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity and Spectroscopy | Binding affinities, electronic structure, reaction energetics, NMR/IR spectra. nih.gov |
| Molecular Dynamics (MD) | Material Properties | Glass transition temperature, mechanical strength, polymer chain conformation. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Environmental Fate & Toxicology | Hydrolysis rates, toxicity, bioaccumulation potential. acs.orgresearchgate.net |
| Machine Learning (ML) | High-Throughput Screening | Prediction of material properties from molecular structure, guiding experimental design. mdpi.com |
New Frontiers in Catalysis and Material Science Utilizing Diamine Scaffolds
The rigid and functionalizable nature of the diamine scaffold makes this compound and its relatives highly valuable in catalysis and material science. acs.org
In catalysis , chiral 1,2-diamines are foundational scaffolds for a wide range of organocatalysts and ligands in asymmetric synthesis. mdpi.comua.es Future research will likely explore derivatives of this compound as new ligands for metal-catalyzed cross-coupling reactions or as bifunctional organocatalysts that can activate reactants through hydrogen bonding. mdpi.com
In material science , phenylenediamines are essential monomers for high-performance polymers such as aramids and polyimides, which are prized for their thermal stability and mechanical strength. mordorintelligence.com Emerging frontiers include:
Conductive Polymers: The oxidative polymerization of phenylenediamines can produce conductive polymers. tandfonline.comresearchgate.net Research into creating nanocomposites, for example by incorporating carbon nanotubes, aims to enhance the electrical conductivity and mechanical properties of these materials for applications in electronics. researchgate.net
Functional Materials: Diamine-based polymers are being developed for specific applications such as water purification, where they can be functionalized to adsorb heavy metal ions. nih.gov
Tissue Engineering: Polymeric scaffolds, which can be derived from diamine crosslinkers, are critical in regenerative medicine for providing a structure that supports cell growth and tissue formation. rsc.orgnih.govnih.gov The ability to tailor the polymer's properties by choosing specific diamine monomers is a key area of investigation.
The continued exploration of this versatile chemical scaffold promises to yield novel catalysts and advanced materials with tailored properties for a wide array of technological applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| p-phenylenediamine |
| N,N-dimethyl-p-phenylenediamine |
| N1,N2-Dimethylbenzene-1,2-diamine |
| N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) |
| Nitroarenes |
| Aramids |
| Polyimides |
Q & A
Q. What are the standard laboratory synthesis methods for N1,4-Dimethylbenzene-1,2-diamine, and how is purity ensured?
- Methodology : A common approach involves reducing nitro precursors. For example, substituted nitrobenzene derivatives can be reduced using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Post-reduction, the product is alkalized with NaOH, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄ before solvent removal .
- Key Steps :
- Monitor reaction progress via TLC.
- Use alkaline extraction to isolate the diamine.
- Characterize purity via HPLC or NMR (e.g., δH shifts for amine protons at ~4–5 ppm).
Q. How is this compound structurally characterized, and what distinguishes it from isomers?
- Analytical Techniques :
- X-ray crystallography : Employ SHELX software for refinement, particularly useful for resolving methyl group positions .
- NMR Spectroscopy : Compare chemical shifts with isomers (e.g., 3,4-Dimethylbenzene-1,2-diamine vs. 2,5-Dimethylbenzene-1,4-diamine) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂N₂ at m/z 137.1).
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer identification during structural analysis?
- Strategies :
- Chromatographic Separation : Use reverse-phase HPLC with acetonitrile/water gradients to differentiate retention times of isomers.
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for positional isomers .
- Crystallographic Data : Leverage SHELXL refinement to resolve ambiguities in methyl group placement .
Q. What experimental approaches assess the thermal stability and decomposition pathways of this compound?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).
- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting points ~150–160°C, inferred from analogs in ) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products.
Q. How can reaction mechanisms involving this compound be elucidated?
- Approaches :
- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy.
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace reaction pathways in coupling reactions.
- Computational Chemistry : Apply DFT to model transition states (e.g., in Schiff base formation).
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?
- Solutions :
- Data Quality : Use high-resolution synchrotron data to mitigate twinning issues.
- SHELX Parameters : Adjust
TWINandBASFcommands for handling pseudo-merohedral twinning . - Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H⋯N) to refine packing motifs.
Q. What safety protocols are critical for handling this compound in experimental workflows?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
